

# DNDI-6174: A Technical Guide on its Activity Against Leishmania donovani

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **DNDI-6174**

Cat. No.: **B12381577**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical activity of **DNDI-6174**, a novel pyrrolopyrimidine derivative, against *Leishmania donovani*, the primary causative agent of visceral leishmaniasis (VL). **DNDI-6174** has emerged as a promising preclinical candidate, demonstrating potent activity both *in vitro* and *in vivo*. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development in the field.

## Core Data Summary

The following tables summarize the quantitative data regarding the efficacy and properties of **DNDI-6174**.

### Table 1: In Vitro Activity of DNDI-6174 against Leishmania spp.

| Species/Strain                          | Assay Type                | EC50 (nM)      | Notes                                                                                                                        |
|-----------------------------------------|---------------------------|----------------|------------------------------------------------------------------------------------------------------------------------------|
| <i>L. donovani</i> (LdBOB)              | Intracellular amastigotes | 40 - 210       | Potent activity against the primary VL-causing species. <a href="#">[1]</a>                                                  |
| <i>L. infantum</i> (Li263)              | Intracellular amastigotes | 40 - 210       | Effective against another key VL-causing species. <a href="#">[1]</a>                                                        |
| Various VL clinical isolates            | Intracellular amastigotes | Broadly active | Maintained activity against isolates resistant to current therapeutics like miltefosine and paromomycin. <a href="#">[2]</a> |
| Various cutaneous leishmaniasis species | Intracellular amastigotes | Active         | Demonstrates a broad spectrum of anti- <i>Leishmania</i> activity. <a href="#">[1]</a><br><a href="#">[2]</a>                |

**Table 2: In Vitro Inhibition of *L. donovani* Cytochrome bc1 Complex**

| Parasite Stage           | Assay Type  | IC50 (nM) |
|--------------------------|-------------|-----------|
| Promastigote lysate      | Biochemical | 8 ± 1.7   |
| Axenic amastigote lysate | Biochemical | 2 ± 0.5   |

**Table 3: In Vivo Efficacy of DNDI-6174 in Visceral Leishmaniasis Models**

| Animal Model                    | Leishmania Species | Dosing Regimen              | Parasite Burden Reduction (%)     | Outcome                                                                                                       |
|---------------------------------|--------------------|-----------------------------|-----------------------------------|---------------------------------------------------------------------------------------------------------------|
| BALB/c Mice (acute model)       | L. donovani        | 12.5 mg/kg, b.i.d., 5 days  | >98% (liver)                      | Significant reduction in parasite load. <a href="#">[1]</a><br><a href="#">[2]</a>                            |
| BALB/c Mice (acute model)       | L. donovani        | 25 mg/kg, q.d., 5 days      | >98% (liver)                      | Comparable efficacy with once-daily dosing. <a href="#">[1]</a> <a href="#">[2]</a>                           |
| BALB/c Mice (acute model)       | L. donovani        | 6.25 mg/kg, b.i.d., 10 days | >98% (liver)                      | Similar efficacy with a longer duration of treatment at a lower dose. <a href="#">[1]</a> <a href="#">[2]</a> |
| Golden Hamsters (chronic model) | L. infantum        | 12.5 mg/kg, q.d., 5 days    | >99% (liver, spleen, bone marrow) | Potential for sterile cure suggested by negative cultures. <a href="#">[1]</a>                                |
| Golden Hamsters (chronic model) | L. infantum        | 6.25 mg/kg, b.i.d., 5 days  | >99% (liver, spleen, bone marrow) | Minimum efficacious daily dose established. <a href="#">[1]</a>                                               |

## Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

**DNDI-6174** targets the cytochrome bc1 complex (Complex III) of the Leishmania mitochondrial electron transport chain.[\[1\]](#)[\[2\]](#) Specifically, it interacts with the Qi site of cytochrome b, a key component of Complex III.[\[2\]](#) This inhibition disrupts the parasite's electron transport chain, leading to a collapse in mitochondrial membrane potential and a decrease in ATP synthesis,

ultimately resulting in parasite death. The high degree of sequence divergence between the parasite and human cytochrome b proteins suggests a potential for selective toxicity.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 2. DNDI-6174 is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 - WCAIR [[wcair.dundee.ac.uk](https://wcair.dundee.ac.uk)]
- To cite this document: BenchChem. [DNDI-6174: A Technical Guide on its Activity Against *Leishmania donovani*]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12381577#dndi-6174-activity-against-leishmania-donovani>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

